molecular formula C16H19NO6 B13105018 2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid

2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid

Cat. No.: B13105018
M. Wt: 321.32 g/mol
InChI Key: NOIYBAADJAJVRD-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a methoxycarbonyl group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid typically involves multiple steps. One common method involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of a methoxycarbonyl group at the 5-position of the pyrrolidine ring. The final step involves the acylation of the pyrrolidine ring with acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid is unique due to the presence of both benzyloxycarbonyl and methoxycarbonyl groups, which provide distinct chemical properties and reactivity. This compound’s structure allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

2-(5-methoxycarbonyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C16H19NO6/c1-22-15(20)13-7-12(8-14(18)19)9-17(13)16(21)23-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19)

InChI Key

NOIYBAADJAJVRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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